3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride

Description

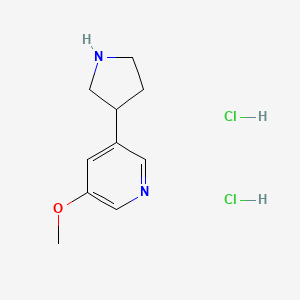

3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a pyridine derivative featuring a methoxy group at the 3-position and a pyrrolidin-3-yl substituent at the 5-position of the pyridine ring, with two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxy-5-pyrrolidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-13-10-4-9(6-12-7-10)8-2-3-11-5-8;;/h4,6-8,11H,2-3,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYOSXAMXKQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2CCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-70-1 | |

| Record name | 3-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride can be categorized into several key areas:

-

Medicinal Chemistry :

- The compound is being investigated for its potential use in developing drugs targeting neurological disorders. Its favorable interaction with neurotransmitter receptors makes it a candidate for treating conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

- It serves as an intermediate in synthesizing more complex pharmaceutical compounds, enhancing the development of novel therapeutics .

-

Biological Activity :

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies have shown that similar compounds can protect neuronal cells from apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Pharmacological Studies :

Neuroprotective Activity

A study evaluated the neuroprotective effects of this compound using neuronal cell cultures. The results indicated significant protection against oxidative stress-induced cell death.

| Compound | LDH (%) | MTT (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 32 | 32.9 |

| Compound B | 38 | TBD |

The presence of the methoxy group was hypothesized to enhance binding affinity to neuroprotective targets .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against common bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Pyridine derivative A | 0.0039 | S. aureus |

| Pyridine derivative B | 0.025 | E. coli |

These findings suggest that the compound may have broad-spectrum antimicrobial properties, warranting further investigation .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Receptor Binding

A key distinguishing feature of this compound is the pyrrolidine substituent at the 5-position of the pyridine ring. Structural analogs such as 3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]methoxy-PEPy) () share the methoxy group at position 3 but replace pyrrolidine with a pyridinyl-ethynyl group.

Heterocyclic Ring Variations

- Piperidine vs. Pyrrolidine Derivatives: The compound 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride () replaces pyrrolidine with a piperidine ring. The larger piperidine ring (6-membered vs. Additionally, the trifluoromethyl group at position 5 introduces enhanced lipophilicity compared to the methoxy group in the target compound .

- Positional Isomerism : The analog 5-methoxy-2-(pyrrolidin-3-yl)pyridine hydrochloride () demonstrates the impact of substituent position. Here, the methoxy group shifts to position 5, and pyrrolidine moves to position 2. Such positional isomerism can drastically alter electronic distribution and hydrogen-bonding capacity, leading to differences in target engagement .

Functional Group Modifications

- Amino and Hydroxyl Substituents: Compounds like 3-amino-5-methoxypyridin-4-ol•2HCl and 5-methoxy-4-methylpyridin-3-amine•HCl () substitute pyrrolidine with amino or hydroxyl groups. These polar groups increase water solubility but may reduce blood-brain barrier permeability, limiting central nervous system applications. The dihydrochloride salt in these analogs mirrors the target compound’s formulation strategy .

- Fused Heterocycles: 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride () incorporates a fused pyrrolopyridine system.

Comparative Data Table

Research Implications

The structural nuances of this compound highlight its uniqueness among pyridine derivatives. Its inability to bind the MPEP site (unlike [3H]methoxy-PEPy) suggests unexplored allosteric mechanisms or novel receptor conformations . The pyrrolidine substituent offers a balance between lipophilicity and solubility, making it a promising scaffold for further optimization. Comparative studies with piperidine analogs (e.g., ) underscore the importance of ring size in pharmacokinetics, while positional isomers () emphasize the critical role of substitution patterns.

Biological Activity

3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride, a compound with the CAS number 1909335-96-1, has garnered interest in recent research due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic applications. This article delves into the compound's biological activity, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which contributes to its unique pharmacological properties.

Antimicrobial Activity

A significant area of investigation for this compound is its antimicrobial properties. Studies have shown that derivatives of pyridine and pyrrolidine exhibit varying degrees of antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyrrolidine Derivatives | 4.69 - 22.9 | B. subtilis, S. aureus |

Notes: The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a substance that inhibits the growth of bacteria.

Antiparasitic Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A high-throughput screening identified several derivatives with promising activity against this parasite.

Case Study: In Vitro Evaluation Against Trypanosoma brucei

In a study aimed at optimizing lead compounds for HAT treatment, several analogs of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine were synthesized and tested:

- Compound NEU-1207 : Demonstrated significant growth inhibition against T. brucei with an effective concentration (EC50) in the low micromolar range.

Table 2: Biological Activity Against Trypanosoma brucei

| Compound ID | pEC50 | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | 5.9 | >300 | 17 |

| Analog A | 5.5 | <3 | 1000 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridine derivatives. The presence of specific substituents on the pyridine ring significantly influences biological activity.

Key Observations:

- Substituent Positioning : Variations at the 3 and 5 positions of the pyridine ring can enhance or diminish activity against pathogens.

- Pyrrolidine Influence : The incorporation of a pyrrolidine group appears to increase solubility and bioavailability, which are critical for therapeutic efficacy.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for assessing how the compound behaves in biological systems. Preliminary data suggest that while some derivatives exhibit favorable pharmacokinetic profiles, challenges remain regarding their ability to penetrate the blood-brain barrier (BBB), which is vital for treating central nervous system infections.

Safety Profile : Initial toxicological assessments indicate that handling precautions are necessary due to potential skin and respiratory irritations associated with exposure to the compound .

Q & A

Basic: What are the recommended synthetic routes for 3-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride?

Methodological Answer:

The synthesis of this compound typically involves functionalization of pyridine precursors. A feasible route includes:

- Step 1: Substitution of a halogen (e.g., chloro or iodo) at the pyridine C5 position with a pyrrolidine derivative under nucleophilic conditions .

- Step 2: Methoxylation via Ullmann coupling or Pd-mediated cross-coupling to introduce the methoxy group at C3 .

- Step 3: Salt formation using HCl in a polar solvent (e.g., ethanol/water) to yield the dihydrochloride form, enhancing solubility .

Characterize intermediates using ¹H/¹³C NMR and confirm final purity via HPLC (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, pyrrolidine at C5). Compare chemical shifts to analogous pyridine derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve polar impurities .

- Mass Spectrometry (LC-MS): Confirm molecular weight (expected [M+H]⁺ ≈ 255.2) and detect chloride counterions via ESI-MS .

Advanced: How can this compound be utilized in receptor binding studies?

Methodological Answer:

The pyrrolidine moiety suggests potential as a ligand for GPCRs or ion channels . Design experiments as follows:

- Radioligand Displacement Assays: Use tritiated or fluorescent analogs (e.g., ³H-naloxone for opioid receptors) to measure binding affinity (Ki). Optimize buffer conditions (pH 7.4, 1 mM MgCl2) to mimic physiological environments .

- Functional Assays: Pair with calcium flux or cAMP detection in HEK293 cells expressing target receptors. Normalize data to positive/negative controls (e.g., 10 µM forskolin for cAMP) .

- Structural Analysis: Conduct molecular docking using crystallographic receptor data (e.g., PDB entries) to predict binding poses .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer:

Contradictions in metabolic stability or bioavailability may arise from:

- Species-Specific Metabolism: Compare in vitro liver microsomal assays (human vs. rodent) using LC-MS to identify interspecies variations in oxidation pathways .

- Experimental Conditions: Control for pH (e.g., gastric vs. intestinal stability) and protein binding (e.g., 5% BSA in PBS) .

- Data Normalization: Use internal standards (e.g, deuterated analogs) to correct for matrix effects in plasma/tissue homogenates .

Advanced: What strategies are recommended for optimizing stereochemical synthesis of the pyrrolidine moiety?

Methodological Answer:

The pyrrolidine ring’s stereochemistry (e.g., 3R vs. 3S) impacts bioactivity. To control configuration:

- Chiral Auxiliaries: Use tert-butylsulfinamide to induce asymmetry during ring closure .

- Catalytic Asymmetric Hydrogenation: Employ Ru-BINAP catalysts for enantioselective reduction of pyrrolidine precursors .

- Analytical Validation: Confirm enantiomeric excess (>99%) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Basic: What are the storage and handling precautions for this compound?

Methodological Answer:

- Storage: Keep in a desiccator at −20°C under inert gas (argon) to prevent hygroscopic degradation .

- Handling: Use gloveboxes for weighing to avoid HCl release in humid environments. Quench waste with 10% sodium bicarbonate before disposal .

Advanced: How can computational methods guide the design of derivatives with improved selectivity?

Methodological Answer:

- QSAR Modeling: Train models on structural analogs (e.g., pyridine-pyrrolidine derivatives ) to correlate substituents (e.g., methoxy position) with target selectivity.

- Free Energy Perturbation (FEP): Simulate binding energy changes upon introducing substituents (e.g., fluoro at C2) using Schrödinger’s FEP+ module .

- ADMET Prediction: Use SwissADME to prioritize derivatives with favorable LogP (1–3) and low CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.